5-Cyclotetradecen-1-one, 3-methyl-, (5E)-
Description
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- (CAS # 259854-70-1; alternative CAS # 1117765-92-0) is a macrocyclic ketone with the molecular formula C₁₅H₂₆O and an average mass of 222.372 g/mol . Structurally, it features a 14-membered carbon ring with a methyl group at position 3 and a double bond in the (5E) configuration. This compound is part of a broader class of cyclic ketones used extensively in the fragrance industry due to their musk-like odor profiles . Its stereochemistry and ring size influence its volatility, stability, and olfactory characteristics.
Structure
3D Structure
Properties
CAS No. |
1117765-92-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(5E)-3-methylcyclotetradec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+ |
InChI Key |
ZFGBKXBPHOUSJX-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C/C=C/CCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CC=CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common approach involves the reaction of cyclododecanone with 1-propenyl-1-magnesium halogenide, followed by a Cope rearrangement to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Precursor for Organic Synthesis:
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- serves as a precursor in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives like 5-Cyclotetradecen-1-carboxylic acid and 5-Cyclotetradecen-1-ol, respectively.
Reactivity:
The compound's ketone functional group allows it to participate in nucleophilic addition reactions and can also serve as a substrate for electrophilic substitution reactions depending on the electrophile used.
Biological Research
Potential Biological Activities:
Research has indicated that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- may exhibit antimicrobial and anti-inflammatory properties. Its interaction with specific molecular targets in biological systems could modulate enzyme activity and influence cellular signaling pathways.
Toxicological Studies:
In toxicological assessments, this compound has been evaluated for genotoxicity and repeated dose toxicity. Studies have shown that it does not present significant genotoxic risks, as evidenced by Ames tests and chromosome aberration assays conducted under Good Laboratory Practice (GLP) guidelines .
Industrial Applications
Fragrance Industry:
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is utilized in the fragrance industry due to its musky scent profile. It is incorporated into perfumes and colognes, contributing to the olfactory experience of various products .
Safety Assessments:
Safety assessments have been conducted to evaluate its environmental impact and human health risks. The compound has been found to be non-persistent and non-bioaccumulative, with a calculated Margin of Exposure (MOE) indicating safety at current usage levels .
Analytical Applications
Chromatographic Techniques:
The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for effective separation and quantification in samples. Methods have been developed for both reverse-phase HPLC and ultra-performance liquid chromatography (UPLC), making it suitable for pharmacokinetics studies .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Precursor for organic molecules | Forms various derivatives through oxidation/reduction reactions |
| Biological Research | Investigated for antimicrobial/anti-inflammatory properties | Non-genotoxic; does not induce chromosomal aberrations |
| Industrial Applications | Used in fragrances | Contributes musky scent; safe at current exposure levels |
| Analytical Applications | Analyzed via HPLC techniques | Effective separation methods developed for pharmacokinetics |
Case Studies
Case Study 1: Toxicological Assessment
A study assessed the genotoxicity of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- using an Ames test with multiple Salmonella strains. No significant increases in revertant colonies were observed at tested concentrations, indicating a lack of mutagenic potential .
Case Study 2: Fragrance Safety Assessment
The fragrance ingredient safety assessment evaluated the skin sensitization potential of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- through various tests including local lymph node assays. Results indicated it could act as a sensitizer but showed no significant reactions in human tests at specified concentrations .
Mechanism of Action
The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors to exert antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
3-Methylcyclopentadecenone (Muscenone Delta; CAS # 82356-51-2): A 15-membered cyclic ketone with a methyl group and a double bond in the (5E) configuration .
5-Cyclohexadecen-1-one (CAS # 37609-25-9) : A 16-membered cyclic ketone evaluated alongside 5-cyclotetradecen-1-one in safety assessments .
Table 1: Structural Comparison
| Compound | Ring Size | Molecular Formula | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- | 14 | C₁₅H₂₆O | 259854-70-1 | 3-methyl, (5E) double bond |
| 3-Methylcyclopentadecenone | 15 | C₁₆H₂₈O | 82356-51-2 | 3-methyl, (5E) double bond |
| 5-Cyclohexadecen-1-one | 16 | C₁₇H₃₀O | 37609-25-9 | Unsubstituted |
Physicochemical Properties
- Volatility : Smaller ring sizes (e.g., 14-membered vs. 15-membered) generally increase volatility, impacting fragrance longevity. The (5E) configuration enhances stability compared to (5Z) isomers .
- Odor Profile: 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits a musk-like odor, while 3-methylcyclopentadecenone (Muscenone Delta) is renowned for its "clean, powdery musk" used in high-end perfumes .
Toxicological Profiles
Table 2: Toxicity Data Comparison
- Liver hypertrophy observed in rats at 3000 ppm (263 mg/kg/day) was reversible, supporting its safety in fragrance applications .
Regulatory Status
- Canada: Listed on the Non-domestic Substances List (NDSL), requiring notification for manufacture or import under the New Substances Notification Regulations .
- Australia : Added to the Australian Industrial Chemicals Inventory (AIIC) in 2024, reflecting its commercial viability .
- EU/US : Complies with RIFM safety standards for fragrances, with margins of exposure (MOE) >100 for repeated dose and reproductive toxicity endpoints .
Biological Activity
5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is an organic compound notable for its unique chemical structure, which includes a cyclotetradecene ring and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H26O
- Molecular Weight : 222.37 g/mol
- Structural Features : Contains a cyclotetradecene ring with a methyl substituent and a ketone functional group.
The biological activity of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ketone group facilitates hydrogen bonding with active sites on enzymes, while its hydrophobic characteristics allow it to interact with lipid membranes, potentially altering membrane fluidity and signaling pathways.
Biological Activity Overview
Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties by disrupting microbial cell membranes.
- Anti-inflammatory Effects : It may modulate inflammatory responses through interactions with inflammatory mediators.
Toxicological Profile
A comprehensive assessment of the compound's safety has been conducted, focusing on various toxicity endpoints:
Case Studies and Research Findings
Several studies have investigated the biological effects of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-:
- In Vitro Chromosome Aberration Study :
- Skin Sensitization Tests :
- Subchronic Toxicity Study :
Comparative Analysis with Related Compounds
The following table compares 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-5-cyclotetradecen-1-one | Similar structure but different stereochemistry | Reactivity varies based on stereochemistry |
| 5-Cyclotetradecen-1-one, 3-methyl-, (5Z) | Isomeric form with distinct properties | Unique (5Z) configuration affects biological activity |
| Cyclotetradecenone derivatives | Various substituents on the cyclotetradecene ring | Different functional groups lead to varied applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
